Ethyl 2-amino-3-methoxypropanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-methoxypropanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO3 and a molecular weight of 183.63 g/mol . It is also known by its IUPAC name, ethyl O-methylserinate hydrochloride . This compound is typically used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-methoxypropanoate hydrochloride involves the esterification of 2-amino-3-methoxypropanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-methoxypropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-amino-3-methoxypropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-ethoxyacrylate hydrochloride
- Ethyl 3-ethoxy-3-imino-propionate hydrochloride
- Cyclopentolate hydrochloride
Uniqueness
Ethyl 2-amino-3-methoxypropanoate hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research settings where precise interactions are required .
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
ethyl 2-amino-3-methoxypropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-10-6(8)5(7)4-9-2;/h5H,3-4,7H2,1-2H3;1H |
InChI Key |
CAYYCCWNELXSIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC)N.Cl |
Origin of Product |
United States |
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